1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Overview
Description
1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
The synthesis of 1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
For industrial production, the process may be optimized to include continuous flow techniques and the use of catalysts to increase yield and reduce reaction time. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors that play a crucial role in disease pathways. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-d]pyrimidine derivatives, such as:
- 1-(4-Chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
- 1-(4-Methoxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
These compounds share the core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The uniqueness of 1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one lies in its specific substituent, which may confer distinct pharmacological properties .
Properties
CAS No. |
923284-13-3 |
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Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-(4-hydroxybutyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H12N4O2/c14-4-2-1-3-13-8-7(5-12-13)10-6-11-9(8)15/h5-6,14H,1-4H2,(H,10,11,15) |
InChI Key |
XMEGRJOEIYLKBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C2=C1N=CNC2=O)CCCCO |
Origin of Product |
United States |
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